molecular formula C23H24N4O2S B12206903 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12206903
M. Wt: 420.5 g/mol
InChI Key: VKNWVATYELBDHF-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzothiazole ring, a pyrazolone ring, and a methoxyphenyl group, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyrazolone intermediates, followed by their coupling under specific conditions. Common reagents might include tert-butylamine, methoxybenzaldehyde, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the benzothiazole ring or the pyrazolone ring.

    Substitution: Substitution reactions could occur at various positions on the benzothiazole or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, the compound might be explored for its therapeutic potential, including its ability to interact with specific biological targets.

Industry

In industry, it could be used in the development of new materials, dyes, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one would depend on its specific application. For example, if it exhibits antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function. Molecular targets could include proteins, nucleic acids, or cell membranes, and pathways involved might include inhibition of enzyme activity or interference with cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings.

    Pyrazolone Derivatives: Compounds with similar pyrazolone rings.

    Methoxyphenyl Compounds: Compounds with similar methoxyphenyl groups.

Uniqueness

What sets (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(tert-butylamino)ethylidene]-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one apart is its unique combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-(N-tert-butyl-C-methylcarbonimidoyl)-5-(4-methoxyphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C23H24N4O2S/c1-14(25-23(2,3)4)19-20(15-10-12-16(29-5)13-11-15)26-27(21(19)28)22-24-17-8-6-7-9-18(17)30-22/h6-13,26H,1-5H3

InChI Key

VKNWVATYELBDHF-UHFFFAOYSA-N

Canonical SMILES

CC(=NC(C)(C)C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=C(C=C4)OC

Origin of Product

United States

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